3-Chloro-2-(cyclopropylmethoxy)pyridine
Description
3-Chloro-2-(cyclopropylmethoxy)pyridine (CAS: 1355068-47-1) is a pyridine derivative featuring a chlorine atom at the 3-position and a cyclopropylmethoxy group at the 2-position. This compound is notable for its structural complexity, combining a heteroaromatic pyridine core with a sterically demanding cyclopropylmethoxy substituent. Such derivatives are often explored in pharmaceutical and agrochemical research due to the tunability of their electronic and steric properties . This article provides a detailed comparison of this compound with its positional isomers, alkoxy-substituted analogs, and related pyridine derivatives.
Properties
IUPAC Name |
3-chloro-2-(cyclopropylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQASJMGFUSMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(cyclopropylmethoxy)pyridine typically involves the reaction of 2-hydroxy-3-chloropyridine with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(cyclopropylmethoxy)pyridine can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation and Reduction: Corresponding oxidized or reduced derivatives of the compound.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
Chemistry: 3-Chloro-2-(cyclopropylmethoxy)pyridine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It serves as a building block for the synthesis of molecules with potential therapeutic effects .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique structure makes it a useful precursor for the synthesis of complex organic molecules .
Mechanism of Action
The specific mechanism of action for 3-Chloro-2-(cyclopropylmethoxy)pyridine depends on its application
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: The compound may interact with cellular receptors, modulating their activity.
Pathway Modulation: It can influence biochemical pathways by altering the activity of key proteins or enzymes involved in those pathways.
Comparison with Similar Compounds
Key Differences :
- Electronic Effects : The position of the chlorine atom alters the electron density of the pyridine ring. A 3-chloro substituent (meta to the oxygen) may deactivate the ring differently compared to 2- or 5-chloro isomers (ortho/para positions) .
Comparison with Alkoxy-Substituted Analogs
Altering the alkoxy group significantly impacts physicochemical properties:
| Compound Name | Alkoxy Group | Molecular Formula | Key Properties |
|---|---|---|---|
| 3-Chloro-2-(cyclopropylmethoxy)pyridine | Cyclopropylmethoxy | C₉H₉ClNO₂ | High steric bulk, lipophilic |
| 3-Chloro-2-(cyclohexyloxy)pyridine | Cyclohexyloxy | C₁₁H₁₄ClNO | Larger ring, increased lipophilicity |
| 3-Chloro-2-methoxypyridine | Methoxy | C₆H₅ClNO | Smaller substituent, higher solubility |
Key Insights :
- Lipophilicity : Cyclohexyloxy and cyclopropylmethoxy groups enhance lipophilicity compared to methoxy, influencing membrane permeability in drug design .
- Synthetic Accessibility: Methoxy-substituted derivatives are typically easier to synthesize due to the commercial availability of methanol derivatives, whereas cyclopropylmethoxy requires multi-step synthesis .
Comparison with Other Pyridine Derivatives
Trifluoromethyl-Substituted Pyridines
Compounds like 3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (e) feature electron-withdrawing trifluoromethyl groups. These groups increase metabolic stability but reduce nucleophilic reactivity compared to cyclopropylmethoxy-substituted derivatives .
Pyridones and Hydrazones
- 3-Chloro-2-pyridone (): The absence of an alkoxy group and presence of a ketone moiety drastically alters hydrogen-bonding capacity and acidity (pKa ~4.5 for pyridones vs. ~1.5 for pyridines) .
- Pyridine-hydrazones (): These derivatives exhibit planar structures conducive to π-π stacking, unlike the non-planar cyclopropylmethoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
